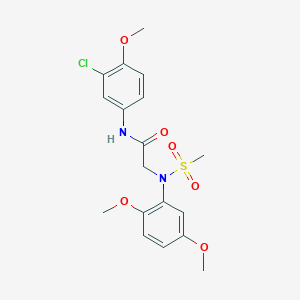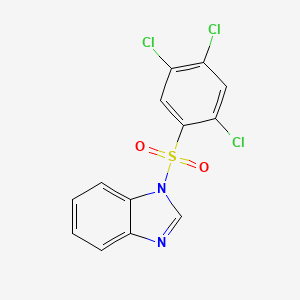![molecular formula C16H20ClNOS B3926811 N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide](/img/structure/B3926811.png)
N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide
Descripción general
Descripción
N-(2-bicyclo[221]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
the principles of continuous flow synthesis and modular approaches using photochemistry to access new building blocks via [2+2] cycloaddition could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the sulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups onto the bicyclic or phenyl rings .
Aplicaciones Científicas De Investigación
N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties
Mecanismo De Acción
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and exhibit similar chemical properties.
Cyclohexane derivatives: Although structurally different, they can undergo similar chemical reactions and have comparable applications
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide is unique due to the presence of both a bicyclic structure and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c17-13-3-5-14(6-4-13)20-8-7-16(19)18-15-10-11-1-2-12(15)9-11/h3-6,11-12,15H,1-2,7-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHFDAKBZJXOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3926734.png)

![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-6-methoxypyrimidine](/img/structure/B3926747.png)
![N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3926756.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B3926759.png)
![3-Amino-N~2~-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B3926761.png)

![11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926769.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3926785.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926787.png)
![3-bromo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3926788.png)

![6-(allylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3926805.png)
